molecular formula C32H30N2O2 B3053039 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) CAS No. 5045-36-3

2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole)

Cat. No.: B3053039
CAS No.: 5045-36-3
M. Wt: 474.6 g/mol
InChI Key: YDBWYQGTVHNOJM-UHFFFAOYSA-N
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Description

2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) is a chemical compound known for its application as a fluorescent brightener. It is commonly referred to as Fluorescent Brightener 367. This compound is characterized by its ability to absorb ultraviolet light and re-emit it as visible light, which makes it useful in various industrial applications .

Preparation Methods

The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) typically involves the condensation of naphthalene-1,4-dicarboxylic acid with 5-tert-butyl-2-aminophenol. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazole rings into their corresponding amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) involves the absorption of ultraviolet radiation and the subsequent emission of visible light in the blue range of the spectrumThe compound’s molecular structure allows it to efficiently absorb UV light and re-emit it, making it an effective brightening agent .

Comparison with Similar Compounds

Similar compounds to 2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) include:

The uniqueness of 2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) lies in its enhanced stability and brightness due to the presence of tert-butyl groups, which provide steric hindrance and reduce the likelihood of photodegradation .

Properties

IUPAC Name

5-tert-butyl-2-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O2/c1-31(2,3)19-11-15-27-25(17-19)33-29(35-27)23-13-14-24(22-10-8-7-9-21(22)23)30-34-26-18-20(32(4,5)6)12-16-28(26)36-30/h7-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBWYQGTVHNOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593307
Record name 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5045-36-3
Record name 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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